11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure. It belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and amines. The key steps in the synthesis may involve:
Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the dimethylamino and trimethoxyphenyl groups: These functional groups are introduced through substitution reactions using reagents like dimethylamine and trimethoxybenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 11-[4-(diethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
- 11-[4-(pyridinyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
Uniqueness
The uniqueness of 11-[4-(dimethylamino)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H33N3O4 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
6-[4-(dimethylamino)phenyl]-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H33N3O4/c1-33(2)21-12-10-18(11-13-21)29-28-24(31-22-8-6-7-9-23(22)32-29)14-19(15-25(28)34)20-16-26(35-3)30(37-5)27(17-20)36-4/h6-13,16-17,19,29,31-32H,14-15H2,1-5H3 |
InChI Key |
GWHOYQQGZOQEKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C(=C4)OC)OC)OC)NC5=CC=CC=C5N2 |
Origin of Product |
United States |
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